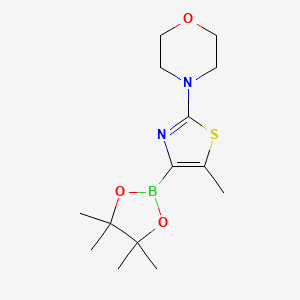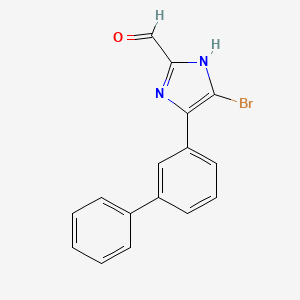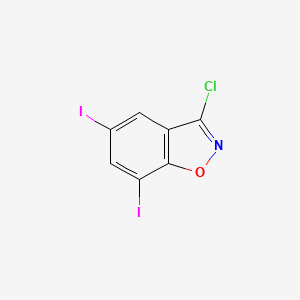
7-Fluoro-1-(trifluoromethyl)-1-indanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Fluoro-1-(trifluoromethyl)-1-indanol: is a fluorinated organic compound that belongs to the class of indanols. This compound is characterized by the presence of a fluorine atom at the 7th position and a trifluoromethyl group at the 1st position of the indanol ring. The incorporation of fluorine atoms into organic molecules often enhances their chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-1-(trifluoromethyl)-1-indanol typically involves the introduction of fluorine atoms into the indanol structure through various fluorination reactions. One common method is the electrophilic fluorination of 1-(trifluoromethyl)-1-indanol using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure efficient and controlled fluorination. The use of advanced fluorinating agents and catalysts can enhance the yield and selectivity of the desired product .
化学反応の分析
Types of Reactions: 7-Fluoro-1-(trifluoromethyl)-1-indanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the indanol ring can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to the corresponding indane derivative using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed:
Oxidation: 7-Fluoro-1-(trifluoromethyl)-1-indanone.
Reduction: 7-Fluoro-1-(trifluoromethyl)indane.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: 7-Fluoro-1-(trifluoromethyl)-1-indanol is used as a building block in the synthesis of more complex fluorinated organic molecules.
Biology: In biological research, this compound is used to study the effects of fluorine substitution on the biological activity of indanol derivatives. It serves as a model compound for investigating the interactions of fluorinated molecules with biological targets such as enzymes and receptors .
Medicine: Fluorine atoms can improve the pharmacokinetic properties of drugs, such as their metabolic stability and bioavailability .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of advanced materials with enhanced performance characteristics .
作用機序
The mechanism of action of 7-Fluoro-1-(trifluoromethyl)-1-indanol involves its interaction with specific molecular targets in biological systems. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity towards these targets. For example, the compound may interact with enzymes by forming hydrogen bonds or hydrophobic interactions with the active site residues. The trifluoromethyl group can enhance the lipophilicity of the compound, facilitating its penetration through cell membranes and increasing its bioavailability .
類似化合物との比較
- 7-Fluoro-1-methyl-4-quinolone
- 6,7-Difluoro-1,4-dihydro-1-methyl-4-oxo-3-quinoline
Comparison: 7-Fluoro-1-(trifluoromethyl)-1-indanol is unique due to the presence of both a fluorine atom and a trifluoromethyl group on the indanol ring. This combination of substituents imparts distinct chemical and biological properties to the compound. Compared to similar compounds like 7-Fluoro-1-methyl-4-quinolone and 6,7-Difluoro-1,4-dihydro-1-methyl-4-oxo-3-quinoline, this compound exhibits enhanced stability and reactivity due to the electron-withdrawing effects of the fluorine atoms .
特性
分子式 |
C10H8F4O |
|---|---|
分子量 |
220.16 g/mol |
IUPAC名 |
7-fluoro-1-(trifluoromethyl)-2,3-dihydroinden-1-ol |
InChI |
InChI=1S/C10H8F4O/c11-7-3-1-2-6-4-5-9(15,8(6)7)10(12,13)14/h1-3,15H,4-5H2 |
InChIキー |
FIFYVMJQIMNOJF-UHFFFAOYSA-N |
正規SMILES |
C1CC(C2=C1C=CC=C2F)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















